molecular formula C22H22N6O3 B11976606 4-methylbenzaldehyde [3-methyl-2,6-dioxo-7-(2-phenoxyethyl)-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone

4-methylbenzaldehyde [3-methyl-2,6-dioxo-7-(2-phenoxyethyl)-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone

Cat. No.: B11976606
M. Wt: 418.4 g/mol
InChI Key: ORVWFEWYSDHPLG-OEAKJJBVSA-N
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Description

4-Methylbenzaldehyde [3-methyl-2,6-dioxo-7-(2-phenoxyethyl)-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone is a complex organic compound with the molecular formula C22H22N6O3. This compound is part of a class of hydrazones, which are known for their diverse applications in various fields of science and industry .

Preparation Methods

The synthesis of 4-methylbenzaldehyde [3-methyl-2,6-dioxo-7-(2-phenoxyethyl)-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone typically involves the reaction of 4-methylbenzaldehyde with 3-methyl-2,6-dioxo-7-(2-phenoxyethyl)-2,3,6,7-tetrahydro-1H-purin-8-yl hydrazine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Methylbenzaldehyde [3-methyl-2,6-dioxo-7-(2-phenoxyethyl)-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazone moiety can form stable complexes with metal ions, which can inhibit or activate certain biochemical pathways. The phenoxyethyl group may enhance the compound’s ability to penetrate biological membranes, increasing its efficacy .

Comparison with Similar Compounds

Similar compounds include other hydrazones with varying substituents on the benzaldehyde and purine rings. For example:

These compounds share similar core structures but differ in their substituents, which can significantly affect their chemical properties and applications. The unique combination of the 4-methylbenzaldehyde and 3-methyl-2,6-dioxo-7-(2-phenoxyethyl)-2,3,6,7-tetrahydro-1H-purin-8-yl groups in the target compound provides distinct chemical reactivity and potential biological activity.

Properties

Molecular Formula

C22H22N6O3

Molecular Weight

418.4 g/mol

IUPAC Name

3-methyl-8-[(2E)-2-[(4-methylphenyl)methylidene]hydrazinyl]-7-(2-phenoxyethyl)purine-2,6-dione

InChI

InChI=1S/C22H22N6O3/c1-15-8-10-16(11-9-15)14-23-26-21-24-19-18(20(29)25-22(30)27(19)2)28(21)12-13-31-17-6-4-3-5-7-17/h3-11,14H,12-13H2,1-2H3,(H,24,26)(H,25,29,30)/b23-14+

InChI Key

ORVWFEWYSDHPLG-OEAKJJBVSA-N

Isomeric SMILES

CC1=CC=C(C=C1)/C=N/NC2=NC3=C(N2CCOC4=CC=CC=C4)C(=O)NC(=O)N3C

Canonical SMILES

CC1=CC=C(C=C1)C=NNC2=NC3=C(N2CCOC4=CC=CC=C4)C(=O)NC(=O)N3C

Origin of Product

United States

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